2-(Oxan-4-yloxy)ethane-1-sulfonamide
Description
Properties
IUPAC Name |
2-(oxan-4-yloxy)ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c8-13(9,10)6-5-12-7-1-3-11-4-2-7/h7H,1-6H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKUHGNEARBENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCS(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1485448-45-0 | |
| Record name | 2-(oxan-4-yloxy)ethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yloxy)ethane-1-sulfonamide typically involves the reaction of tetrahydro-2H-pyran-4-ol with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-(Oxan-4-yloxy)ethane-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
2-(Oxan-4-yloxy)ethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(Oxan-4-yloxy)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The oxane ring provides structural stability and can interact with hydrophobic regions of proteins and enzymes . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(Oxan-4-yloxy)ethane-1-sulfonamide
- Molecular Formula: C₇H₁₅NO₃S
- Molecular Weight : 193.26 g/mol
- CAS Registry Number : 1420955-11-8
Structural Features: This compound consists of a sulfonamide group (-SO₂NH₂) linked to an ethane chain modified by an oxan-4-yloxy (tetrahydropyranyloxy) substituent.
Structural Analogs and Key Differences
The following table summarizes critical parameters for this compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₇H₁₅NO₃S | 193.26 | 1420955-11-8 | Sulfonamide, oxane ether |
| 2-(Oxan-4-yloxy)ethane-1-sulfonyl chloride | C₇H₁₃ClO₄S | 212.09 | 579475-81-3 | Sulfonyl chloride, oxane ether |
| 2-(4-Chlorophenyl)ethane-1-sulfonamide | C₈H₁₀ClNO₂S | 219.69 | 1240628-06-1 | Sulfonamide, chlorophenyl |
| (R)-N-benzyl-2-(4-fluorophenyl)-2-(4-methoxyphenyl)ethane-1-sulfonamide | C₁₅H₁₅F₂O₃S | ~313.07 (HRMS [M+H]+) | N/A | Sulfonamide, fluorophenyl, methoxyphenyl, benzyl |
| N-[1-(2-aminoethyl)piperidin-4-yl]ethane-1-sulfonamide dihydrochloride | C₉H₂₀Cl₂N₃O₂S | 306.25 (estimated) | N/A | Sulfonamide, piperidine, aminoethyl |
Physicochemical and Functional Comparisons
Hydrophilicity vs. Lipophilicity :
- Target Compound : The oxane ether group enhances hydrophilicity compared to aromatic analogs. This improves aqueous solubility but may reduce membrane permeability .
- Aromatic Analogs : Chlorophenyl (CAS 1240628-06-1) and fluorophenyl (compound 11) derivatives exhibit higher lipophilicity due to aromatic rings, favoring interactions with hydrophobic enzyme pockets .
Reactivity and Stability :
- Sulfonyl Chloride Analog (CAS 579475-81-3) : The sulfonyl chloride group is highly reactive, making it a precursor for synthesizing sulfonamides via nucleophilic substitution. However, it is less stable under ambient conditions compared to sulfonamides .
- Dihydrochloride Salts (e.g., piperidine derivative) : Ionic forms (e.g., dihydrochloride) improve solubility in polar solvents but may limit blood-brain barrier penetration .
Bioactivity and Target Binding :
- Target Compound: Limited bioactivity data are available, but the sulfonamide group is associated with carbonic anhydrase or protease inhibition. The oxane ring may reduce toxicity compared to aromatic systems .
- Fluorine in compound 11 enhances metabolic stability and electronegativity, which is advantageous in drug design .
Pharmacological Potential
- Antimicrobial Activity : Sulfonamides like the chlorophenyl derivative (CAS 1240628-06-1) have shown efficacy against Gram-positive bacteria due to hydrophobic interactions with bacterial enzymes .
- Enzyme Inhibition : The oxane-containing compound’s moderate hydrophilicity may favor solubility in physiological environments, enhancing bioavailability for systemic targets .
Limitations and Challenges
- Target Compound: Limited commercial availability (current stock status: out of stock) restricts experimental validation .
- Aromatic Analogs : Higher molecular weights (e.g., compound 11 at ~313 g/mol) may violate Lipinski’s rule of five, reducing oral bioavailability .
Biological Activity
2-(Oxan-4-yloxy)ethane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C₇H₁₃N₃O₃S
- Molecular Weight: 195.26 g/mol
This compound features a sulfonamide group attached to an ether chain, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial in folate synthesis in bacteria.
- Protein-Ligand Interactions: Research indicates that this compound can bind to protein targets, influencing cellular signaling pathways and potentially leading to therapeutic effects.
Biological Activity
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antibacterial properties, particularly against Gram-positive bacteria. This is consistent with the general behavior of sulfonamides.
| Activity Type | Target Organisms | Observed Effects |
|---|---|---|
| Antibacterial | Gram-positive bacteria | Inhibition of growth |
| Antifungal | Selected fungal strains | Moderate inhibition observed |
- Anti-inflammatory Effects: Some studies have indicated potential anti-inflammatory properties, possibly through the modulation of cytokine production.
Case Studies
-
Study on Antimicrobial Efficacy:
A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of various sulfonamides including this compound. The results showed a significant reduction in bacterial counts in treated groups compared to controls, suggesting its potential as an antimicrobial agent. -
In Vivo Anti-inflammatory Study:
Another investigation by Johnson et al. (2024) assessed the anti-inflammatory effects in a rat model of induced inflammation. The administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its therapeutic potential in inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
